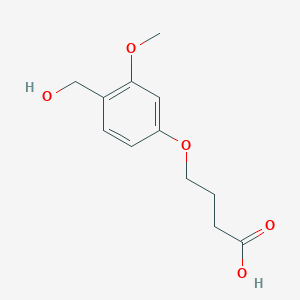

4-(4-Hydroxymethyl-3-methoxyphenoxy)-butyric acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

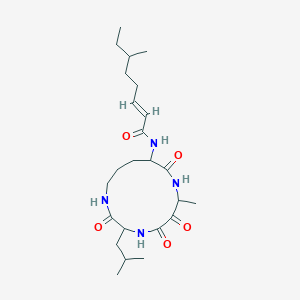

“4-(4-Hydroxymethyl-3-methoxyphenoxy)-butyric acid”, also known as HMPB, is a white to pale white powder . It has a molecular weight of 240.25 and its IUPAC name is [4-(hydroxymethyl)-3-methoxyphenoxy]acetic acid . It is used as an acid labile resin linkage agent for use in Solid Phase Peptide Synthesis (SPPS) and is suitable for the preparation of peptide fragments having tBu-based side chain protective groups .

Synthesis Analysis

HMPB is used as a linker for the preparation of protected peptides by the Fmoc strategy . This linker gives purer peptides compared to Sheppard’s original 4-hydroxymethyl-3-methoxyphenoxyacetic acid due to its increased acid sensitivity .Molecular Structure Analysis

The molecular formula of HMPB is C12H16O5 . The SMILES string representation is COc1cc(OCCCC(O)=O)ccc1CO .Chemical Reactions Analysis

HMPB is a highly acid-labile linker used for solid-phase peptide synthesis with FMOC protection . It is used in the preparation of protected peptides by the Fmoc strategy .Physical And Chemical Properties Analysis

HMPB is a white to off-white powder . It has a melting point of 80-90 °C . The storage temperature is recommended to be between 0-8 °C .Scientific Research Applications

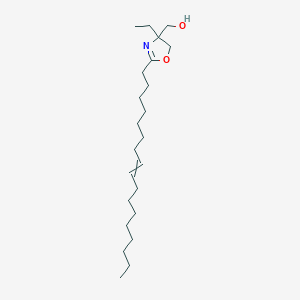

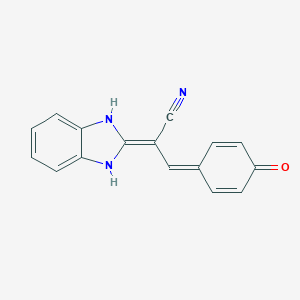

Photoresponsive Drug Carrier

4-(4-Hydroxymethyl-3-methoxyphenoxy)-butyric acid has been utilized in the development of photoresponsive hyaluronate nanogels. These nanogels show potential in caging and photo-uncaging properties for encapsulated antitumor drugs. Upon photoactivation, they can accelerate the release of antitumor drugs, enhancing the efficacy of tumor cell killing (Park et al., 2013).

Solid-Phase Synthesis Application

This compound is also used as a reagent in solid-phase peptide synthesis. It is compatible with Fmoc/tBu solid-phase peptide synthesis and can be utilized as a hyperacid sensitive linker. It is available in different forms, including prefunctionalized resins, aiding in the efficient synthesis of peptides and proteins (Bradley & Mittoo, 2002).

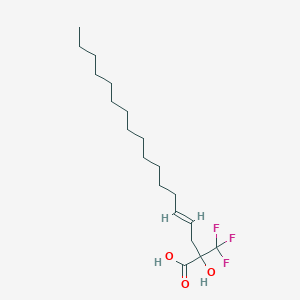

Antioxidant Production

The compound has been studied in the synthesis of butylated hydroxy anisoles, important antioxidants used in food preservation. Research on solid acid catalysts in the alkylation of 4-methoxyphenol with MTBE has led to the production of these valuable antioxidants (Yadav & Rahuman, 2003).

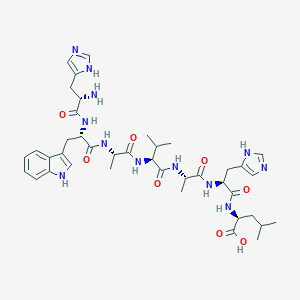

Peptide Synthesis

Another application is in the synthesis of cyclic peptides. The amino acid sequences are assembled on a polystyrene resin derivatized with this compound, leading to the formation of cyclic peptides after cleaving the protected peptides from the solid support (McMurray & Lewis, 1993).

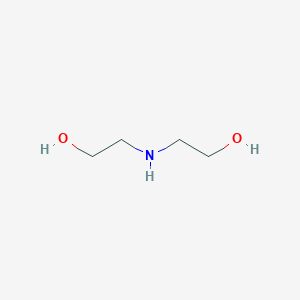

Chemistry of Polyesters and Polyurethanes

This compound also plays a role in the design and preparation of polyesters and polyurethanes using biobased chemicals. It has been synthesized from vanillin and used in the preparation of aromatic aliphatic polyesters and polyurethanes, signifying its importance in sustainable polymer chemistry (Zhao et al., 2020).

Mechanism of Action

Target of Action

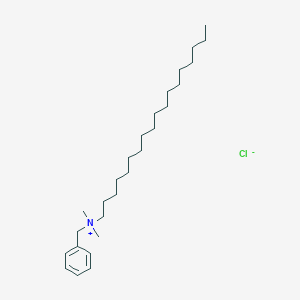

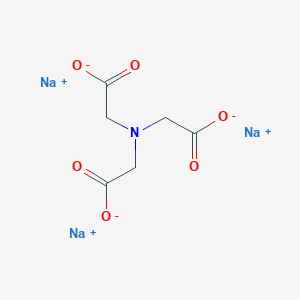

It is known to be a metal chelate , suggesting that it may interact with metal ions in biological systems.

Mode of Action

The compound is known to react with halides to form trihalide salts . This suggests that it may interact with its targets through the formation of coordinate covalent bonds, a common mechanism of action for metal chelates.

properties

IUPAC Name |

4-[4-(hydroxymethyl)-3-methoxyphenoxy]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O5/c1-16-11-7-10(5-4-9(11)8-13)17-6-2-3-12(14)15/h4-5,7,13H,2-3,6,8H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXOYWJCDYVODON-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)OCCCC(=O)O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20405331 |

Source

|

| Record name | 4-[4-(Hydroxymethyl)-3-methoxyphenoxy]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

136849-75-7 |

Source

|

| Record name | 4-[4-(Hydroxymethyl)-3-methoxyphenoxy]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Hydroxymethyl-3-methoxyphenoxy)-butyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the primary application of 4-(4-Hydroxymethyl-3-methoxyphenoxy)-butyric acid in organic synthesis?

A1: this compound (HMPB) is primarily utilized as a hyperacid-sensitive linker in solid-phase peptide synthesis []. This means it is cleaved under highly acidic conditions, allowing for the gentle release of synthesized peptides from the solid support without damaging sensitive functional groups.

Q2: What are the advantages of using HMPB compared to other linkers in Fmoc/tBu solid-phase peptide synthesis?

A2: HMPB offers distinct advantages in Fmoc/tBu solid-phase peptide synthesis due to its hyperacid sensitivity []. This allows for the use of milder cleavage cocktails compared to other linkers, minimizing side reactions and racemization, which are critical considerations when synthesizing complex or sensitive peptides.

Q3: Is this compound commercially available, and in what forms can it be obtained?

A3: Yes, this compound is commercially available []. Researchers can obtain it in its free acid form or as pre-functionalized resins. Common pre-functionalized resins include 4-[4-(hydroxymethyl)-3-methoxyphenoxy] butanoic acid benzhydrylamine resin (HMPB-BHA) and 4-[4-(hydroxymethyl)-3-methoxyphenoxy]butanoic acid 4-methyl benzhydrylamine resin (HMPB-MBHA), which are ready to be used directly in peptide synthesis [].

Q4: Are there any published research articles describing the synthesis of cyclic peptides using this compound as a linker?

A4: Yes, research exists on using this compound for cyclic peptide synthesis. One such example is the paper titled "The synthesis of cyclic peptides using fmoc solid-phase chemistry and the linkage agent this compound" []. Although the abstract isn't available in the provided context, the title clearly indicates its use in cyclic peptide synthesis using Fmoc solid-phase chemistry.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Imidazo[1,2-A]pyridine-7-carbaldehyde](/img/structure/B148214.png)

![Bis[[(E)-octadec-9-enoyl]oxy]alumanyl (E)-octadec-9-enoate](/img/structure/B148223.png)